1-(3,4-dimethylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Overview
Description
The compound “1-(3,4-dimethylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a pyrazolopyrimidine derivative . Pyrazolopyrimidines are a class of bioisosteres of purines that possess a wide variety of pharmacological activities, including antitumor and antimicrobial properties .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves a series of transformations including hydrolysis . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[3,4-d]pyrimidines are diverse. For instance, the synthesis of compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Scientific Research Applications
Pharmacological Activities
Functionally disubstituted 1H-pyrazolo[3,4-d]pyrimidines, such as 1-(3,4-dimethylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, exhibit a range of pharmacological activities. For example, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a related compound, demonstrates potential pharmacological relevance, which may extend to 1-(3,4-dimethylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Ogurtsov & Rakitin, 2021).
Anticancer Activity
Pyrazolo[3,4-d]pyrimidin-4-one derivatives, closely related to 1-(3,4-dimethylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, have been shown to possess anticancer activity. This suggests the potential of similar compounds in therapeutic applications against cancer (Abdellatif et al., 2014).
Synthesis of Novel Compounds
Pyrazolo[3,4-d]pyrimidines, like 1-(3,4-dimethylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, are valuable in the synthesis of novel compounds, which may have various applications in pharmaceuticals and material science. These syntheses can lead to compounds with diverse biological activities (Liu et al., 2016).
Antibacterial Properties
Some pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antibacterial activity, suggesting potential antimicrobial applications for similar compounds such as 1-(3,4-dimethylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Rahmouni et al., 2014).
Inhibition of Biological Targets
Pyrazolo[3,4-d]pyrimidine analogs have been synthesized and evaluated for their ability to inhibit specific biological targets, such as acetylcholinesterase and carbonic anhydrase. This research indicates that 1-(3,4-dimethylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine could potentially target similar enzymes or pathways (Aydin et al., 2021).
Adenosine Receptor Affinity
Compounds in the pyrazolo[3,4-d]pyrimidine family have shown affinity for adenosine receptors. This suggests that 1-(3,4-dimethylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine may also interact with these receptors, which could have implications in various therapeutic areas (Harden et al., 1991).
Anti-Inflammatory and Analgesic Activities
Certain pyrazolo[3,4-d]pyrimidine derivatives have demonstrated anti-inflammatory and analgesic activities. This indicates the potential for 1-(3,4-dimethylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in similar applications (Zaki et al., 2016).
Insecticidal and Antimicrobial Potential
Pyrazolo[3,4-d]pyrimidine compounds have shown insecticidal and antimicrobial potential, suggesting that 1-(3,4-dimethylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine could be useful in these fields as well (Deohate & Palaspagar, 2020).
Future Directions
The future directions for research on pyrazolo[3,4-d]pyrimidines could involve further exploration of their potential antimicrobial properties and their potential application in the prevention and treatment of bacterial infections in cancer patients . Additionally, further investigations could be conducted on the most potent anti-proliferative compounds .
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-N,N-dipropylpyrazolo[3,4-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5/c1-5-9-23(10-6-2)18-17-12-22-24(19(17)21-13-20-18)16-8-7-14(3)15(4)11-16/h7-8,11-13H,5-6,9-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIAJZSCNPODRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=NC=NC2=C1C=NN2C3=CC(=C(C=C3)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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